molecular formula C11H18N2O3S B7542213 N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide

N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide

Cat. No. B7542213
M. Wt: 258.34 g/mol
InChI Key: MWLBJQCPBMZCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide, also known as EMA401, is a small molecule drug that has shown promising results in preclinical studies as a potential treatment for chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been found to be effective in reducing neuropathic pain in animal models.

Mechanism of Action

N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide works by selectively blocking the AT2R, which is involved in the regulation of pain signaling pathways. By blocking this receptor, N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide is able to reduce the transmission of pain signals and alleviate chronic pain.
Biochemical and physiological effects:
N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide has been found to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing pain, N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide has been shown to reduce inflammation and improve nerve function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide is that it has shown promising results in preclinical studies as a potential treatment for chronic pain, which is a major unmet medical need. However, one limitation is that further research is needed to determine the optimal dosage and administration of the drug.

Future Directions

There are several potential future directions for research on N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide. One area of focus could be on the development of more effective formulations of the drug, such as sustained-release formulations that could provide longer-lasting pain relief. Another area of focus could be on the development of combination therapies that could enhance the efficacy of N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide. Additionally, further research is needed to better understand the mechanisms of action of N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide and to identify potential biomarkers that could be used to predict patient response to the drug.

Synthesis Methods

The synthesis of N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with N-ethyl-2-(2-methoxyethyl)amine, followed by reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The final step involves the reaction of the resulting amine with 2-chloroethyl chloroformate to form the final product.

Scientific Research Applications

Several preclinical studies have investigated the potential of N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide as a treatment for chronic pain. In a study published in the journal Pain, N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide was found to be effective in reducing neuropathic pain in rats without causing any significant side effects. Another study published in the journal Neuropharmacology found that N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide was effective in reducing mechanical allodynia, a common symptom of neuropathic pain, in mice.

properties

IUPAC Name

N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-3-13-17(14,15)11-7-5-4-6-10(11)12-8-9-16-2/h4-7,12-13H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLBJQCPBMZCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-methoxyethylamino)benzenesulfonamide

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